molecular formula C8H10O2 B14700836 4,5,6-Trimethyl-2H-pyran-2-one CAS No. 14818-31-6

4,5,6-Trimethyl-2H-pyran-2-one

Cat. No.: B14700836
CAS No.: 14818-31-6
M. Wt: 138.16 g/mol
InChI Key: MXYPQLFIKLZHGS-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O2 It is a derivative of pyran, characterized by the presence of three methyl groups at positions 4, 5, and 6 on the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,5,6-Trimethyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,5,6-Trimethyl-2H-pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

14818-31-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4,5,6-trimethylpyran-2-one

InChI

InChI=1S/C8H10O2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3

InChI Key

MXYPQLFIKLZHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1C)C

Origin of Product

United States

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